Cycloclavine is a naturally occurring indole alkaloid, classified as a member of the ergot alkaloids. It is notable for its unique molecular structure, which includes a cyclopropane ring, distinguishing it from other compounds in this class. Cycloclavine has garnered attention due to its potential biological activities and its complex synthetic pathways.
Cycloclavine is primarily derived from the fungus Claviceps purpurea, which is known for producing various alkaloids. This compound has been studied for its pharmacological properties, particularly in relation to its effects on the central nervous system and potential therapeutic applications.
Cycloclavine belongs to the broader category of ergot alkaloids, which are characterized by their complex bicyclic structures and physiological effects. These compounds are often associated with various medicinal properties, including vasoconstriction and neuroactivity.
The total synthesis of cycloclavine has been achieved through various synthetic routes, with significant contributions from researchers such as Incze et al. in 2008 and McCabe and Wipf in 2018. The synthesis typically involves multiple steps that utilize advanced organic chemistry techniques.
Cycloclavine features a complex structure characterized by:
The molecular formula of cycloclavine is , and it has a molecular weight of 284.36 g/mol. Structural elucidation techniques such as X-ray crystallography have confirmed the arrangement of atoms within the molecule .
Cycloclavine can undergo various chemical reactions, including:
The synthesis often involves multiple reaction conditions, such as:
The mechanism by which cycloclavine exerts its biological effects remains an area of active research. It is believed to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
Studies have indicated that cycloclavine may exhibit neuroprotective properties, although detailed mechanisms at the molecular level require further investigation .
Cycloclavine has potential applications in:
Research continues to explore the full range of biological activities and potential therapeutic uses of cycloclavine, highlighting its significance in both natural product chemistry and medicinal applications .
Cycloclavine, a complex ergot alkaloid distinguished by its cyclopropyl moiety, originates from a dedicated 16.8 kbp biosynthetic gene cluster in the filamentous fungus Aspergillus japonicus. This cluster comprises eight core genes (dmaW, easF, easE, easC, easD, easA, easG, and easH), seven of which share homology with genes involved in festuclavine or agroclavine biosynthesis in other fungi. The easH gene is unique to cycloclavine production and is absent in pathways yielding simpler ergot alkaloids [4] [7]. Heterologous expression of all eight genes in Saccharomyces cerevisiae confirmed their collective necessity for cycloclavine biosynthesis, with easH acting as the decisive catalyst for cyclopropyl ring formation [4].
Table 1: Cycloclavine Biosynthetic Gene Cluster in A. japonicus
Gene | Function | Role in Cycloclavine Pathway |
---|---|---|
dmaW | Dimethylallyltryptophan synthase | Catalyzes the first prenylation step |
easF, easE, easC | Chanoclavine-I synthesis enzymes | Convert N-Me-DMAT to chanoclavine-I |
easD | Chanoclavine-I oxidase | Oxidizes chanoclavine-I to its aldehyde |
easA | Flavin-dependent oxidoreductase | Forms iminium intermediate from aldehyde |
easG | NADPH-dependent reductase | Reduces iminium to festuclavine intermediate |
easH | FeII/αKG-dependent oxidase | Catalyzes cyclopropyl ring formation |
The cyclopropyl group of cycloclavine is synthesized through an unprecedented enzymatic rearrangement catalyzed by EasH, a non-heme iron and α-ketoglutarate (αKG)-dependent dioxygenase. EasH operates in concert with EasA (flavin-dependent enzyme) and EasG (NADPH-dependent reductase) to convert chanoclavine-I aldehyde into cycloclavine. Biochemical assays confirm that EasH strictly requires FeII and αKG as cofactors; their omission results in exclusive accumulation of festuclavine instead of cycloclavine [4] [7]. Structural analyses (2.2 Å resolution) reveal that EasH binds FeII via a conserved H131-X-D/E133-H209 triad and coordinates αKG in a bidentate manner typical of this enzyme family [2] [5]. The catalytic mechanism involves:
Table 2: Key Structural and Functional Features of EasH
Feature | Description | Functional Implication |
---|---|---|
Active Site Lid | Residues 52–72; flexible loop with helical segment | Shields substrate pocket; conformationally mobile |
Metal Coordination | FeII bound by H131, E133, H209 | Activates O2 for αKG decarboxylation |
Substrate Pocket | Hydrophobic (V236, L275, T115, L119) | Accommodates hydrophobic enamine intermediate |
Inhibitors | Ni2+, Zn2+, Co2+, Cu2+ | Displace catalytic FeII; abolish activity |
EasH governs the stereochemistry of cycloclavine’s cyclopropyl ring through precise substrate positioning within its active site. Mutagenesis studies targeting residues near the FeII center (Y65A, Y69A, D135A, Q128A) showed no loss of activity, indicating that catalysis relies primarily on the radical rearrangement mechanism rather than acid-base catalysis [2] [5]. Computational modeling demonstrates that the hydrophobic pocket of EasH orients the enamine intermediate such that radical recombination yields exclusively the (5R,8R,10R) stereoisomer of cycloclavine. This contrasts with the (5R,8S,10S) configuration observed in Ipomoea hildebrandtii-derived cycloclavine, suggesting divergent enzymatic control in plants vs. fungi [8]. The "lid" region (residues 52–72) undergoes conformational changes to encapsulate the substrate during catalysis, shielding the radical intermediate from solvent and enforcing stereoselectivity [2] [5].
The complete cycloclavine pathway (8 enzymes) was reconstituted in S. cerevisiae using synthetic genes optimized for yeast expression. Initial strains produced chanoclavine-I at low titers (0.75 mg/L), but fermentation optimization (e.g., lower temperature) improved flux. Integration of multi-copy gene cassettes—including three extra copies of easC (chanoclavine-I synthase) and easH, two copies of dmaW and easD, and host genes pdi1 (disulfide isomerase) and fad1 (FAD synthase)—boosted cycloclavine titers to 529 mg/L in fed-batch bioreactors [4] [6] [7]. Critically, easH copy number directly controlled the cycloclavine/festuclavine ratio:
Table 3: Heterologous Production of Cycloclavine in S. cerevisiae
Engineering Strategy | Titer (mg/L) | Key Outcomes |
---|---|---|
Base strain (8 genes) | < 50 | Chanoclavine-I bottleneck; festuclavine co-produced |
Multi-copy integration (easC, easH, dmaW, easD) | 529 (cycloclavine) | 160 h fed-batch fermentation; 89 mg/L festuclavine |
easH overexpression (10:1 ratio) | >500 (cycloclavine) | Shift to >85% cycloclavine selectivity |
Chemical Compounds Mentioned:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7